Agomelatine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-20098 hydrochloride involves several steps, starting from the precursor compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of agomelatine.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of S-20098 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:
Batch reactions: Large-scale batch reactors are used to carry out the chemical reactions.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the compound.
Quality control: Rigorous quality control measures are in place to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S-20098 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of S-20098 hydrochloride, which may have different pharmacological properties .
Scientific Research Applications
S-20098 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its effects on circadian rhythms and sleep-wake cycles.
Industry: Employed in the development of new therapeutic agents targeting melatonin and serotonin receptors.
Mechanism of Action
S-20098 hydrochloride exerts its effects through:
Agonism at MT1 and MT2 receptors: This action helps resynchronize circadian rhythms and improve sleep patterns.
Antagonism at 5-HT2C receptors: This leads to increased release of norepinephrine and dopamine in the frontal cortex, contributing to its antidepressant effects
Comparison with Similar Compounds
Similar Compounds
Melatonin: A natural hormone that regulates sleep-wake cycles.
Ramelteon: A melatonin receptor agonist used for the treatment of insomnia.
Tasimelteon: Another melatonin receptor agonist used for non-24-hour sleep-wake disorder.
Uniqueness
S-20098 hydrochloride is unique due to its dual action as a melatonin receptor agonist and a serotonin receptor antagonist. This combination of actions makes it particularly effective in treating major depressive episodes with circadian rhythm disruptions .
Properties
IUPAC Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.ClH/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;/h3-7,10H,8-9H2,1-2H3,(H,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVMEXOLMFNQPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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